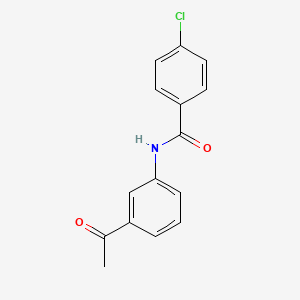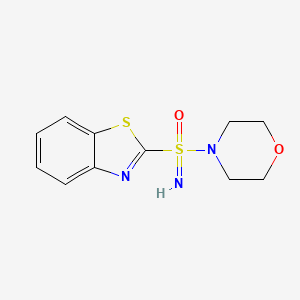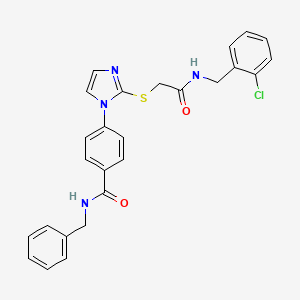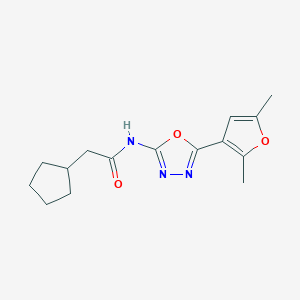![molecular formula C15H11ClF3NOS B2427726 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 746613-17-2](/img/structure/B2427726.png)
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide” is a unique chemical with the linear formula C15H11ClF3NOS . It has a CAS number of 746613-17-2 and a molecular weight of 345.773 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is defined by its linear formula, C15H11ClF3NOS . It contains a trifluoromethyl group (-CF3), which is derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 489.3±40.0 °C at 760 mmHg . The compound has a molar refractivity of 82.2±0.4 cm3 . It has 2 H bond acceptors and 1 H bond donor .Aplicaciones Científicas De Investigación
Vibrational Spectroscopic Analysis and Computational Approach
The molecule has been characterized using Raman and Fourier transform infrared spectroscopy, compared with ab initio calculations. The study utilized density functional theory for exploring geometric equilibrium, inter and intra-molecular hydrogen bonds, and harmonic vibrational wavenumbers. This research enhances understanding of the stereo-electronic interactions contributing to the molecule's stability, confirmed through natural bond orbital analysis and vibrational spectral analysis. The study also provided insights into the intermolecular contacts within the crystal structure, emphasizing the molecule's non-planar structure between phenyl and pyrimidine rings. The impact of electronegative chlorine substitution and amino pyrimidine on molecular geometries was a key focus (Mary, Pradhan, & James, 2022).
Structural and Antimicrobial Studies
Research has been conducted on similar molecules, focusing on their synthesis, characterization, and analysis of crystal structures. These studies are significant for understanding the conformational and hydrogen bond network properties of such molecules, which have implications in antimicrobial applications. The crystallographic analysis provided insights into the molecular conformations and the types of hydrogen bond networks formed by different substitutions. Additionally, thermal properties and antimicrobial activities were evaluated, offering a comprehensive understanding of the molecule's characteristics and potential applications (Lahtinen et al., 2014).
Crystallographic Insights and Molecular Docking
Studies on the crystal structures of similar molecules have revealed important details about their molecular geometry and intermolecular interactions. Such insights are crucial for understanding the molecule's behavior in different environments and potential interactions with biological targets. Molecular docking studies have also been performed to assess the inhibition activity against specific viruses, providing a foundation for potential antiviral applications (Boechat et al., 2011).
Quantum Chemical Analysis and Antiviral Potency
A novel antiviral active molecule related to 2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide has been synthesized and characterized. The study employed quantum chemical methods to analyze the molecular structure, hydrogen-bonded interactions, and spectroscopic properties. The antiviral potency was investigated through molecular docking against SARS-CoV-2 protein, highlighting the molecule's potential in antiviral therapy (Mary et al., 2020).
Safety And Hazards
Sigma-Aldrich, a supplier of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . They also state that they sell this product as-is and make no representation or warranty whatsoever with respect to this product .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NOS/c16-11-3-7-13(8-4-11)22-9-14(21)20-12-5-1-10(2-6-12)15(17,18)19/h1-8H,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYGVVBPSFBQDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-chlorophenyl)sulfanyl]-N-[4-(trifluoromethyl)phenyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 4-(acetylamino)benzoate](/img/structure/B2427643.png)

![Benzyl [(cis-4-aminocyclohexyl)methyl]carbamate](/img/structure/B2427649.png)

![2,6-Dioxaspiro[4.5]decan-10-one](/img/structure/B2427652.png)
![2-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2427654.png)



![2-[1-(Indolizine-2-carbonyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2427658.png)


![N-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B2427665.png)
